molecular formula C20H18N4 B13747141 4,4'-Bis(4-methyl-1H-imidazol-1-yl)-1,1'-biphenyl

4,4'-Bis(4-methyl-1H-imidazol-1-yl)-1,1'-biphenyl

Cat. No.: B13747141
M. Wt: 314.4 g/mol
InChI Key: IWGHZRPEQIIOGR-UHFFFAOYSA-N
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Description

4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl is an organic compound that features two imidazole groups attached to a biphenyl core. This compound is known for its unique structural properties, making it a valuable ligand in coordination chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl typically involves the reaction of 4-methylimidazole with 4,4’-dibromobiphenyl under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism by which 4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as electron donors, forming stable complexes with various metal ions. These complexes can then participate in catalytic processes or form part of larger supramolecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(4-methyl-1H-imidazol-1-yl)-1,1’-biphenyl is unique due to the specific positioning of the imidazole groups, which can influence the geometry and stability of the resulting metal complexes. This makes it particularly valuable in the design of coordination polymers and MOFs with tailored properties .

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

4-methyl-1-[4-[4-(4-methylimidazol-1-yl)phenyl]phenyl]imidazole

InChI

InChI=1S/C20H18N4/c1-15-11-23(13-21-15)19-7-3-17(4-8-19)18-5-9-20(10-6-18)24-12-16(2)22-14-24/h3-14H,1-2H3

InChI Key

IWGHZRPEQIIOGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=C(N=C4)C

Origin of Product

United States

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